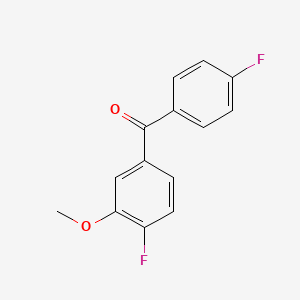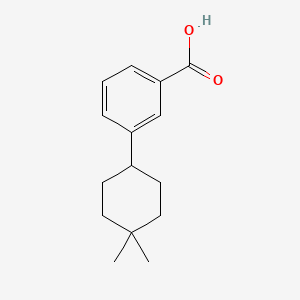
3-(4,4-Dimethylcyclohexyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Dimethylcyclohexyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It features a benzoic acid moiety substituted with a 4,4-dimethylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Dimethylcyclohexyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4,4-dimethylcyclohexylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 3-(4,4-Dimethylcyclohexyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen atoms or other substituents on the benzene ring.
科学的研究の応用
Chemistry: 3-(4,4-Dimethylcyclohexyl)benzoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of benzoic acid derivatives with biological macromolecules. Its structural features may also make it a candidate for drug development and pharmacological studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with specific molecular targets in the body makes it a promising candidate for further investigation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the 4,4-dimethylcyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.
類似化合物との比較
Benzoic acid: A simpler analog without the cyclohexyl substitution.
4,4-Dimethylcyclohexylbenzene: Lacks the carboxylic acid group.
3,4-Dimethylbenzoic acid: Features different substitution patterns on the benzene ring.
Uniqueness: 3-(4,4-Dimethylcyclohexyl)benzoic acid is unique due to the presence of both the benzoic acid moiety and the 4,4-dimethylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
3-(4,4-dimethylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c1-15(2)8-6-11(7-9-15)12-4-3-5-13(10-12)14(16)17/h3-5,10-11H,6-9H2,1-2H3,(H,16,17) |
InChIキー |
WFHJFCBTNAHROK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C2=CC(=CC=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



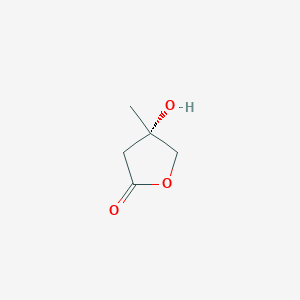

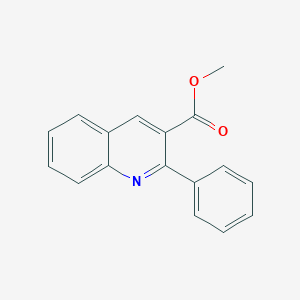
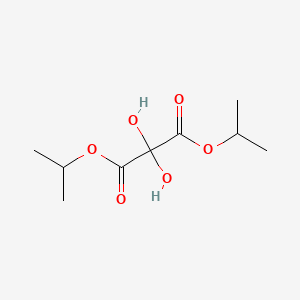
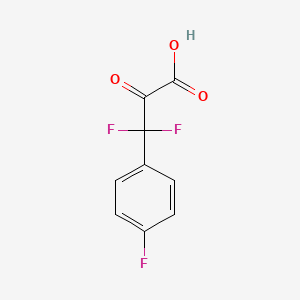

![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![(3AR,8aS)-2-(4-methoxypyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12835980.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
